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Compound of Interest

Compound Name: N-Methyl Amisulpride

Cat. No.: B609603

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of N-Methyl
Amisulpride (LB-102), a novel psychotropic agent, with its parent compound, Amisulpride. The
information presented is based on clinical trial data and is intended to inform research and
development in the field of neuropsychopharmacology.

N-Methyl Amisulpride is a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[1][2] Its
enhanced lipophilicity compared to Amisulpride is designed to improve its permeability across
the blood-brain barrier, potentially leading to higher brain concentrations and greater clinical
potency at lower doses.[2][3] In vivo validation of its target engagement has been primarily
conducted through Positron Emission Tomography (PET) imaging studies.[1][4]

Comparative Analysis of Dopamine D2/D3 Receptor
Occupancy

The primary method for in vivo validation of N-Methyl Amisulpride's target engagement is
PET imaging, which allows for the quantification of dopamine D2/D3 receptor occupancy in the
brain.[5] The following tables summarize the key findings from clinical studies of N-Methyl
Amisulpride (LB-102) and compare them to data available for Amisulpride.

Table 1: N-Methyl Amisulpride (LB-102) Striatal D2/D3 Receptor Occupancy (Healthy
Volunteers)
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Mean Striatal D2/D3
Dose (Oral) Time Post-Dose Receptor Study Identifier
Occupancy (%)

50 mg (single dose) 2.5 hours ~50% NCT04588129[1][6]
50 mg (steady state) 24 hours 60-80% NCT04588129[1][4][6]
75 mg (single dose) 2.5 hours ~65% NCT04588129[1]

100 mg (single dose) 2.5 hours ~75% NCT04588129[1]

Table 2: Amisulpride Striatal D2/D3 Receptor Occupancy (Patients with Schizophrenia)

Dailv D (Oral) Mean Striatal D2/D3 Study Ref
aily Dose (Ora u eference
v Receptor Occupancy (%) L

200-600 mg 16-46% Xiberas et al.[7]
406 mg (mean) 56% Vernaleken et al.[7]
400-1200 mg 43-90% Griinder et al.[8]
300-400 mg ~70% Wong et al.[6]
630-910 mg 70-80% Wu et al.[2]

A key finding from the PET studies is that a once-daily 50 mg dose of LB-102 at steady state
achieves a striatal dopamine receptor occupancy of 60-80%, a range considered therapeutic
for schizophrenia.[1][4][6] This is comparable to the occupancy achieved with much higher
doses of Amisulpride (300-400 mg).[2][6] Furthermore, the receptor occupancy of LB-102
demonstrated prolonged and stable engagement over a 24-hour period, with maximum
occupancy lagging behind peak plasma concentrations.[1][4][6]

Safety and Tolerability Comparison

The Phase 1 clinical trial of LB-102 (NCT04187560) provides initial safety and tolerability data.

Table 3: Safety and Tolerability Profile of N-Methyl Amisulpride (LB-102) in Healthy Volunteers
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Adverse Events Observations
Well-tolerated Up to 150 mg/day.[9]
Common Adverse Events Transient increases in prolactin levels.[3][9]

Extrapyramidal symptoms (EPS), such as acute
o ] dystonia, were observed at higher doses (100
Dose-Limiting Side Effects ) ] ]
mg BID and 200 mg), consistent with dopamine

receptor occupancy exceeding 80%.[3][9][10]

Transient QT interval prolongation was noted at
Cardiovascular the 200 mg dose but did not lead to clinical

observations.[3][10]

The safety profile of LB-102 is consistent with that of other dopamine antagonists.[9] The
occurrence of EPS at higher doses serves as a biomarker for high dopamine receptor
occupancy.[9] Due to its higher potency, it is anticipated that the therapeutic doses of LB-102
will be substantially lower than those of Amisulpride, which may lead to a more favorable safety
profile, particularly concerning peripheral side effects.[2][9]

Experimental Protocols

The in vivo validation of N-Methyl Amisulpride's target engagement relies on well-established
neuroimaging techniques.

Positron Emission Tomography (PET) Imaging for
Dopamine Receptor Occupancy

Objective: To quantify the percentage of dopamine D2/D3 receptors in the striatum and other
brain regions that are bound by N-Methyl Amisulpride at various doses and time points.

Methodology:

o Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the PET
ligand.[1][11]

e Subjects: Studies are conducted in healthy volunteers.[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://en.wikipedia.org/wiki/N-Methylamisulpride
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7912183/
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Procedure:

o Abaseline PET scan is performed to measure the baseline density of available D2/D3
receptors.

o Subjects are then administered a single oral dose or multiple doses of N-Methyl
Amisulpride.[1]

o Follow-up PET scans are conducted at specific time points post-dosing (e.g., 2.5, 7.5, and
23.5 hours).[6]

o During each scan, a bolus of [11C]raclopride is injected intravenously.[12][13]
o The PET scanner detects the distribution of the radiotracer in the brain over time.
o Data Analysis:

o Dynamic PET data are used to calculate the binding potential (BPND) of [11C]raclopride in
specific brain regions (e.g., caudate, putamen).[14]

o Receptor occupancy is calculated as the percentage reduction in [11C]raclopride binding
potential after drug administration compared to the baseline scan.[5]

o The simplified reference tissue model (SRTM) is often used for kinetic modeling of the
PET data.[4][14]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following
diagrams are provided.
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Caption: Signaling pathway of N-Methyl Amisulpride and Amisulpride.
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Caption: Experimental workflow for in vivo PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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